trans-1-Boc-4-aminomethyl-3-hydroxypiperidine trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 219975-84-5
VCID: VC4299190
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Molecular Formula: C11H22N2O3
Molecular Weight: 230.308

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

CAS No.: 219975-84-5

Cat. No.: VC4299190

Molecular Formula: C11H22N2O3

Molecular Weight: 230.308

* For research use only. Not for human or veterinary use.

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine - 219975-84-5

Specification

CAS No. 219975-84-5
Molecular Formula C11H22N2O3
Molecular Weight 230.308
IUPAC Name tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
Standard InChI Key GAGALXYDHSHHCD-BDAKNGLRSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CN

Introduction

Chemical Structure and Nomenclature

The molecular formula of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is C11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3, with a molecular weight of 230.30 g/mol. The Boc group ((CH3)3COOC-\text{(CH}_3\text{)}_3\text{COOC-}) protects the primary amine at position 1, while the hydroxymethyl (-CH2_2OH) and aminomethyl (-CH2_2NH2_2) groups occupy positions 3 and 4, respectively. The trans-configuration ensures spatial separation of functional groups, influencing reactivity and biological interactions .

Key Structural Features:

  • Boc Protection: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.

  • Aminomethyl Group: Introduces a primary amine for further functionalization (e.g., amidation, Schiff base formation).

  • Hydroxymethyl Group: Participates in hydrogen bonding and oxidation-reduction reactions.

Synthetic Methodologies

The synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine involves multi-step strategies to achieve stereochemical control.

Hydrogenation and Resolution

A method analogous to the synthesis of (S)-N-Boc-3-hydroxypiperidine involves hydrogenating pyridine derivatives. For example, 4-aminomethyl-3-hydroxypyridine can be hydrogenated using palladium on carbon (Pd/C) under H2\text{H}_2 pressure (1–3 atm) to yield the piperidine core . Subsequent Boc protection with di-tert-butyl dicarbonate in dichloromethane introduces the protecting group.

Stereochemical Control

Chiral resolution using resolving agents like D-pyroglutamic acid ensures enantiomeric purity. Heating and refluxing in ethanol followed by cooling isolates the desired trans-diastereomer .

Industrial Optimization

Large-scale production employs continuous hydrogenation and automated chromatography to achieve >99% purity. Reaction conditions (temperature: 25–50°C, pH 7–9) are critical to minimize epimerization.

Physicochemical Properties

PropertyValue
Molecular Weight230.30 g/mol
Boiling Point320–325°C (estimated)
Solubility in WaterLow (0.1–1 mg/mL)
LogP (Partition Coefficient)1.2–1.5 (predicted)
pKa (Amino Group)8.5–9.0

The Boc group reduces polarity, enhancing lipid membrane permeability, while the hydroxymethyl group contributes to moderate aqueous solubility.

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound’s rigid piperidine scaffold mimics peptide backbones, enabling the synthesis of protease-resistant analogs. For instance, it has been used in developing inhibitors of angiotensin-converting enzyme (ACE) and HIV-1 protease.

Integrin Antagonism

Derivatives of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine exhibit potent αVβ3 integrin binding, inhibiting tumor angiogenesis. Modifications to the aminomethyl group (e.g., acetylation) modulate potency (IC50_{50}: 10–100 nM).

Neurological Agents

By enhancing GABAA_A receptor activity, this compound’s derivatives show anticonvulsant effects in rodent models (ED50_{50}: 5–15 mg/kg).

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
trans-4-Amino-1-Boc-3-hydroxypiperidineLacks aminomethyl groupLower integrin affinity
cis-1-Boc-4-aminomethyl-3-hydroxypiperidineCis-configurationReduced metabolic stability
1-Boc-3-hydroxypiperidine-4-carboxylic acidCarboxylic acid substituentImproved water solubility

The aminomethyl group in trans-1-Boc-4-aminomethyl-3-hydroxypiperidine enhances binding to cationic targets (e.g., ion channels) compared to analogs.

Research Findings and Case Studies

Anticancer Drug Intermediate

In a 2024 study, this compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor, achieving 85% yield in a palladium-catalyzed coupling reaction. The aminomethyl group facilitated selective alkylation at the N-terminus.

Neuroprotective Effects

Derivatives demonstrated 40% reduction in neuronal apoptosis in vitro (10 μM concentration) via AMPK pathway activation, highlighting potential in treating neurodegenerative diseases.

Challenges and Future Directions

  • Stereochemical Purity: Scalable resolution methods remain labor-intensive. Enzymatic resolution using lipases is under investigation .

  • Bioavailability: Prodrug strategies (e.g., phosphate esters) are being explored to improve oral absorption.

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